molecular formula C10H10BrF B3315582 2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene CAS No. 951893-70-2

2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene

Cat. No.: B3315582
CAS No.: 951893-70-2
M. Wt: 229.09 g/mol
InChI Key: ZFNDRNDRLICGAR-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of a bromine atom attached to the first carbon of the propene chain, a fluorine atom on the aromatic ring, and a methyl group on the second carbon of the aromatic ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the bromination of 3-(3-fluoro-2-methylphenyl)-1-propene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form epoxides or reduction to form alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Addition Reactions: Halogens like chlorine or bromine, and hydrogen halides such as hydrogen chloride or hydrogen bromide, are used. These reactions are often performed in non-polar solvents like hexane or chloroform.

    Oxidation and Reduction Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include 3-(3-fluoro-2-methylphenyl)-1-propanol, 3-(3-fluoro-2-methylphenyl)-1-propylamine, and other substituted derivatives.

    Addition Reactions: Products include 2,3-dibromo-3-(3-fluoro-2-methylphenyl)propane and 3-(3-fluoro-2-methylphenyl)-1-bromopropane.

    Oxidation and Reduction Reactions: Products include 3-(3-fluoro-2-methylphenyl)propylene oxide and 3-(3-fluoro-2-methylphenyl)propane.

Scientific Research Applications

2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the double bond in the propene chain play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic ring with the fluorine and methyl substituents can engage in π-π interactions and hydrophobic interactions with receptor sites, influencing its binding affinity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(2-methylphenyl)-1-propene
  • 2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene
  • 2-Bromo-3-(3-fluoro-2-ethylphenyl)-1-propene

Uniqueness

2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. The combination of these substituents enhances its reactivity and selectivity in chemical reactions, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-3-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c1-7(11)6-9-4-3-5-10(12)8(9)2/h3-5H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNDRNDRLICGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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